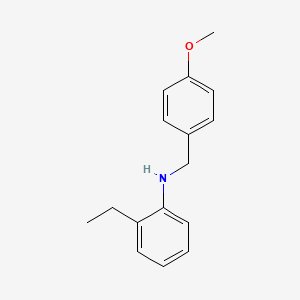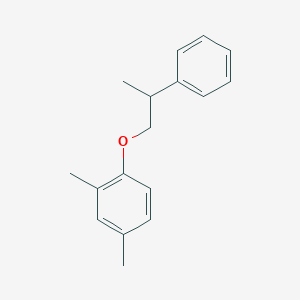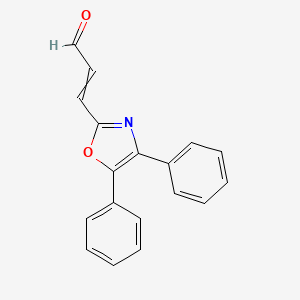
3-(4,5-Diphenyl-1,3-oxazol-2-yl)prop-2-enal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4,5-Diphenyl-1,3-oxazol-2-yl)prop-2-enal is a chemical compound known for its unique structure and properties It belongs to the class of oxazole derivatives, which are heterocyclic compounds containing an oxygen and nitrogen atom in a five-membered ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4,5-Diphenyl-1,3-oxazol-2-yl)prop-2-enal typically involves the reaction of 4,5-diphenyl-1,3-oxazole with an appropriate aldehyde under acidic or basic conditions. One common method is the condensation reaction between 4,5-diphenyl-1,3-oxazole and cinnamaldehyde in the presence of a base such as sodium hydroxide. The reaction is carried out in a suitable solvent like ethanol or methanol at elevated temperatures to yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing purification techniques such as recrystallization or chromatography to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
3-(4,5-Diphenyl-1,3-oxazol-2-yl)prop-2-enal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The oxazole ring can undergo electrophilic substitution reactions, where substituents like halogens or alkyl groups are introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine in acetic acid.
Major Products Formed
Oxidation: 3-(4,5-Diphenyl-1,3-oxazol-2-yl)propanoic acid.
Reduction: 3-(4,5-Diphenyl-1,3-oxazol-2-yl)propanol.
Substitution: Various halogenated or alkylated derivatives of the oxazole ring.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Mecanismo De Acción
The mechanism of action of 3-(4,5-Diphenyl-1,3-oxazol-2-yl)prop-2-enal involves its interaction with various molecular targets and pathways:
Cyclooxygenase Inhibition: Similar to other NSAIDs, it inhibits the enzyme cyclooxygenase-2 (COX-2), reducing the production of prostaglandins responsible for inflammation and pain.
Intracellular Kinase Modulation: It modulates the activity of intracellular kinases such as extracellular signal-regulated kinase (ERK) and p38 mitogen-activated protein kinase (MAPK), leading to changes in the expression of transcription factors and induction of apoptosis.
Comparación Con Compuestos Similares
3-(4,5-Diphenyl-1,3-oxazol-2-yl)prop-2-enal can be compared with other similar compounds, such as:
Oxaprozin: A non-steroidal anti-inflammatory drug with a similar oxazole structure but different functional groups.
Imidazole Derivatives: Compounds like 3-(4,5-diphenyl-1H-imidazol-2-yl)prop-2-enal, which share structural similarities but differ in their heterocyclic ring composition.
List of Similar Compounds
- Oxaprozin
- 3-(4,5-Diphenyl-1H-imidazol-2-yl)prop-2-enal
- 3-(4,5-Diphenyl-1,3-oxazol-2-yl)propanoic acid
Propiedades
Número CAS |
917988-94-4 |
|---|---|
Fórmula molecular |
C18H13NO2 |
Peso molecular |
275.3 g/mol |
Nombre IUPAC |
3-(4,5-diphenyl-1,3-oxazol-2-yl)prop-2-enal |
InChI |
InChI=1S/C18H13NO2/c20-13-7-12-16-19-17(14-8-3-1-4-9-14)18(21-16)15-10-5-2-6-11-15/h1-13H |
Clave InChI |
UOKZMQROYLAXGG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=C(OC(=N2)C=CC=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1H-Pyrrolo[2,3-b]pyridine-3-methanamine, 4-iodo-N,N-dimethyl-](/img/structure/B12620162.png)
![N-[3-(furan-2-yl)-6-methylheptyl]-4-methylcyclohexanamine](/img/structure/B12620167.png)
![4-(2-Methoxyethoxy)-6-(thiophen-2-yl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12620176.png)
![4-Methyl-N-[(1R)-1-phenylethyl]benzene-1-carbothioamide](/img/structure/B12620178.png)


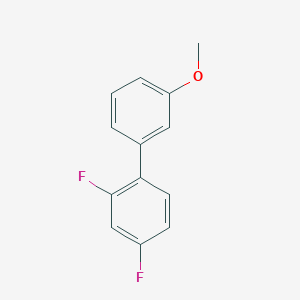
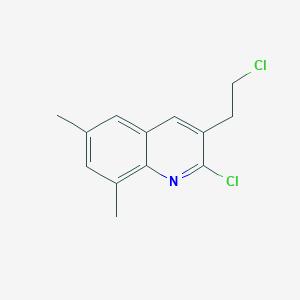
![2-[2-(2,5-Difluorophenyl)-2-oxoethyl]cyclohept-2-en-1-one](/img/structure/B12620213.png)
![1-(1'-{[3-(Methylsulfanyl)-2-benzothiophen-1-yl]carbonyl}spiro[1-benzofuran-3,4'-piperidin]-5-yl)methanamine](/img/structure/B12620217.png)
![N-[(6-chloro-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]-L-phenylalanyl-L-alanine](/img/structure/B12620227.png)
